molecular formula C9H17N B11719689 3-But-2-enylpiperidine

3-But-2-enylpiperidine

Cat. No.: B11719689
M. Wt: 139.24 g/mol
InChI Key: STEJBCJJKDBIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-But-2-enylpiperidine is an organic compound with the molecular formula C9H17N. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis. Piperidine derivatives are known for their diverse biological activities and are utilized in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-But-2-enylpiperidine typically involves the reaction of piperidine with but-2-enyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the but-2-enyl halide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-But-2-enylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-But-2-enylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-But-2-enylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-But-2-enylpiperidine is unique due to its specific structural features and reactivity. Its but-2-enyl group provides distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-but-2-enylpiperidine

InChI

InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2-3,9-10H,4-8H2,1H3

InChI Key

STEJBCJJKDBIFS-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1CCCNC1

Origin of Product

United States

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